

# A Comparative Analysis of Vilagletistat and Larazotide Acetate for Celiac Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |  |
|----------------------|---------------|-----------|--|--|--|--|
| Compound Name:       | Vilagletistat |           |  |  |  |  |
| Cat. No.:            | B611928       | Get Quote |  |  |  |  |

#### For Immediate Release

[City, State] – [Date] – In the evolving landscape of celiac disease therapeutics, two investigational drugs, **Vilagletistat** and Larazotide acetate, are emerging as promising adjunctive treatments to a gluten-free diet. This guide offers a detailed comparison of their mechanisms of action, clinical trial outcomes, and experimental protocols to inform researchers, scientists, and drug development professionals.

## **Executive Summary**

Vilagletistat (formerly ZED1227) is a selective, orally administered inhibitor of tissue transglutaminase 2 (TG2), a key enzyme in the pathogenesis of celiac disease.[1][2] By blocking TG2, Vilagletistat aims to prevent the deamidation of gluten peptides, a critical step in the inflammatory cascade.[3][4] Larazotide acetate, on the other hand, is a tight junction regulator that is designed to prevent gluten peptides from crossing the intestinal barrier.[5][6] This guide provides a comprehensive overview of the available clinical data and methodologies for both compounds.

### **Mechanism of Action**

#### **Vilagletistat: Targeting the Core Immune Response**

**Vilagletistat** directly targets the initial step of the autoimmune response in celiac disease. Gluten peptides, rich in proline and glutamine, are relatively resistant to digestion.[7] In genetically susceptible individuals, tissue transglutaminase 2 (TG2) deamidates specific



glutamine residues in these peptides.[7] This modification increases their binding affinity to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, thereby triggering a T-cell-mediated inflammatory response that leads to intestinal damage.[4][7] **Vilagletistat**, by inhibiting TG2, is designed to prevent this deamidation and subsequent immune activation.[3]



Click to download full resolution via product page

Caption: Vilagletistat's Mechanism of Action

#### **Larazotide Acetate: Fortifying the Intestinal Barrier**

Larazotide acetate takes a different approach by targeting the intestinal barrier function. In celiac disease, gluten can induce the release of zonulin, a protein that modulates the permeability of tight junctions between intestinal epithelial cells.[6] This leads to increased intestinal permeability, allowing gluten peptides to pass from the lumen into the lamina propria, where they can trigger an immune response.[5][8] Larazotide acetate, an octapeptide, is believed to act as a zonulin antagonist, preventing the disassembly of tight junctions and thereby reducing the influx of immunogenic gluten fragments.[6][9]





Click to download full resolution via product page

Caption: Larazotide Acetate's Mechanism of Action

### **Clinical Trial Data**

### Vilagletistat

A Phase 2 proof-of-concept trial evaluated the efficacy and safety of **Vilagletistat** in adults with well-controlled celiac disease undergoing a daily gluten challenge.[10]



| Endpoint                                                                  | Placebo                                              | Vilagletistat (10<br>mg)        | Vilagletistat (50<br>mg)        | Vilagletistat<br>(100 mg)                                               |
|---------------------------------------------------------------------------|------------------------------------------------------|---------------------------------|---------------------------------|-------------------------------------------------------------------------|
| Change in Villus<br>Height to Crypt<br>Depth Ratio                        | -0.61                                                | 0.44 (p=0.001 vs<br>placebo)    | 0.49 (p<0.001 vs<br>placebo)    | 0.48 (p<0.001 vs<br>placebo)                                            |
| Change in Intraepithelial Lymphocyte Density (cells/100 epithelial cells) | -                                                    | -2.7                            | -4.2                            | -9.6                                                                    |
| Common<br>Adverse Events                                                  | Headache, nausea, diarrhea, vomiting, abdominal pain | Similar incidence<br>to placebo | Similar incidence<br>to placebo | Similar incidence<br>to placebo (Rash<br>reported in 8% of<br>patients) |

Data from Schuppan D, et al. N Engl J Med. 2021.[10]

#### **Larazotide Acetate**

A Phase 2b trial investigated Larazotide acetate in patients with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months.[5]



| Endpoint                                                     | Placebo | Larazotide<br>Acetate (0.5<br>mg)              | Larazotide<br>Acetate (1 mg) | Larazotide<br>Acetate (2 mg) |
|--------------------------------------------------------------|---------|------------------------------------------------|------------------------------|------------------------------|
| Change in CeD-<br>GSRS Score                                 | -       | Met primary<br>endpoint<br>(ANCOVA<br>p=0.022) | No significant<br>difference | No significant<br>difference |
| CeD PRO<br>Symptomatic<br>Days                               | -       | 26% decrease<br>(p=0.017)                      | No significant difference    | No significant difference    |
| Improved<br>Symptom Days                                     | -       | 31% increase<br>(p=0.034)                      | No significant difference    | No significant difference    |
| ≥50% Reduction in Abdominal Pain Score (for ≥6 of 12 weeks)  | -       | Met endpoint<br>(p=0.022)                      | No significant difference    | No significant difference    |
| Change in Non-<br>GI Symptoms<br>(Headache and<br>Tiredness) | -       | Decrease<br>(p=0.010)                          | No significant<br>difference | No significant<br>difference |

Data from Leffler DA, et al. Gastroenterology. 2015.[5]

# Experimental Protocols Vilagletistat Phase 2 Trial (CEC-3)

- Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept trial conducted at 20 centers in seven European countries.[10][11]
- Participants: Adults with biopsy-confirmed celiac disease who were following a strict glutenfree diet.[10]
- Intervention: Participants were randomly assigned to receive one of three doses of **Vilagletistat** (10 mg, 50 mg, or 100 mg) or a placebo once daily for six weeks.[10]



- Gluten Challenge: All participants underwent a daily gluten challenge of 3 grams.[10]
- Primary Endpoint: The change in the ratio of villus height to crypt depth in duodenal biopsies from baseline to week 6.[10][11]
- Secondary Endpoints: Included changes in intraepithelial lymphocyte density, symptom scores, and quality-of-life measures.[10]



Click to download full resolution via product page

Caption: Vilagletistat Phase 2 Trial Workflow

## Larazotide Acetate Phase 2b Trial (NCT01396213)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 342 adult patients with confirmed celiac disease who had been on a gluten-free diet for at least 12 months but still experienced persistent symptoms.[5]
- Intervention: The study included a 4-week placebo run-in, followed by a 12-week treatment period where patients received Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or placebo three





times daily before meals, and a 4-week placebo run-out phase.[5]

- Primary Endpoint: The difference in the average on-treatment Celiac Disease
   Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[5]
- Secondary Endpoints: Included validation of the Celiac Disease Patient Reported Outcome (CeD PRO) instrument.[5]





Click to download full resolution via product page

Caption: Larazotide Acetate Phase 2b Trial Workflow

## **Comparative Discussion**



**Vilagletistat** and Larazotide acetate represent two distinct and promising strategies for the pharmacological management of celiac disease. **Vilagletistat**'s targeted inhibition of TG2 addresses a fundamental step in the disease's immunopathogenesis, with clinical data demonstrating a significant attenuation of gluten-induced mucosal injury.[10] This approach may be particularly beneficial in preventing the histological damage that defines celiac disease.

In contrast, Larazotide acetate's mechanism of regulating tight junction permeability offers a non-immunosuppressive approach to limit the entry of the disease-triggering antigen.[5][6] Clinical trials have shown its efficacy in reducing symptoms in patients who remain symptomatic despite a gluten-free diet, suggesting a role in managing the clinical manifestations of the disease.[5]

The choice between these therapies, should they gain regulatory approval, may depend on the specific clinical needs of the patient. For individuals with evidence of ongoing mucosal damage despite dietary adherence, **Vilagletistat**'s protective effect on the intestinal lining could be advantageous. For those primarily struggling with persistent symptoms, Larazotide acetate may offer significant relief.

Future research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of these two novel agents and to determine their optimal placement in the treatment paradigm for celiac disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vilagletistat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. beyondceliac.org [beyondceliac.org]
- 4. celiac.org [celiac.org]







- 5. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larazotide acetate: a pharmacological peptide approach to tight junction regulation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. medrxiv.org [medrxiv.org]
- 10. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. beyondceliac.org [beyondceliac.org]
- To cite this document: BenchChem. [A Comparative Analysis of Vilagletistat and Larazotide Acetate for Celiac Disease Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611928#comparing-vilagletistat-to-larazotide-acetate-for-celiac-disease-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com